Benzamide, N-((4-methyl-3-pyridyl)methyl)-
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Overview
Description
Benzamide, N-((4-methyl-3-pyridyl)methyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This particular compound features a benzamide core with a 4-methyl-3-pyridyl substituent, making it a unique molecule with specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methyl-3-pyridyl)methyl)- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride under ultrasonic irradiation has been reported as a green and efficient method . This method provides high yields and is eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((4-methyl-3-pyridyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzamide, N-((4-methyl-3-pyridyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-((4-methyl-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-nitro-2-pyridyl)benzamide: This compound has a similar structure but with a nitro group, which can alter its chemical and biological properties.
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)aminophenylbenzamide: This compound features additional substituents, making it more complex and potentially more active.
Uniqueness
Benzamide, N-((4-methyl-3-pyridyl)methyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73664-82-1 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[(4-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-7-8-15-9-13(11)10-16-14(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
AVBTVPUAUIQOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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